molecular formula C13H10F3NO2S B8799323 N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 86802-68-8

N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B8799323
Key on ui cas rn: 86802-68-8
M. Wt: 301.29 g/mol
InChI Key: JHCNJYPAIOXOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06252070B1

Procedure details

Benzenesulfonyl chloride (400 g, 2.26 moles) was dissolved in dichloromethane (2 L). To this was added o-trifluoromethylaniline (250 mL, 320 g, 1.99 mol), pyridine (222 mL), and DMAP (7.5 g). The resulting solution was stirred at room temperature for 3 days (72 h), then heated to reflux for 1 hour. The cooled solution was then concentrated on the rotary evaporator, with the bath temperature gradually raised to 70° C. The residue was taken up in ether (3 L) and 1N HCl (1.5 L). The ether layer was separated, washed 2×500 mL with 1N HCl, 1×1 L with brine, 1×1 L with saturated sodium bicarbonate, and once more with 1 L of brine. It was then dried over magnesium sulfate, filtered with suction, and concentrated on the rotary evaporator without heat. The product formed fine crystals as the ether evaporated, and when most of the ether was gone, the crystals were slurried with hexane (2 L), collected with suction and dried. Yield 571 g, 84%.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
222 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:11][C:12]([F:21])([F:20])[C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].N1C=CC=CC=1>ClCCl.CN(C1C=CN=CC=1)C>[F:11][C:12]([F:20])([F:21])[C:13]1[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=1[NH:15][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Name
Quantity
222 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
7.5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 days (72 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was then concentrated on the rotary evaporator, with the bath temperature
TEMPERATURE
Type
TEMPERATURE
Details
gradually raised to 70° C
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed 2×500 mL with 1N HCl, 1×1 L with brine, 1×1 L with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
without heat
CUSTOM
Type
CUSTOM
Details
The product formed fine crystals as the ether
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
collected with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
FC(C1=C(C=CC=C1)NS(=O)(=O)C1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.